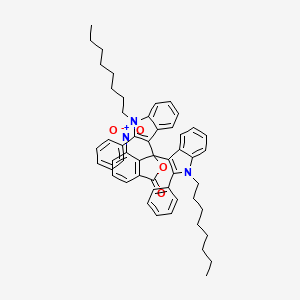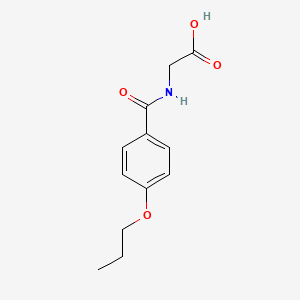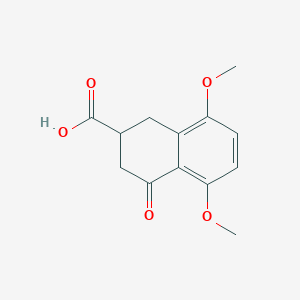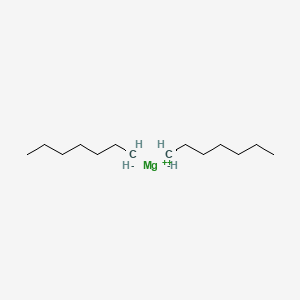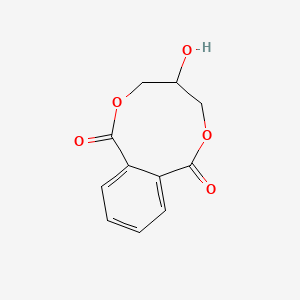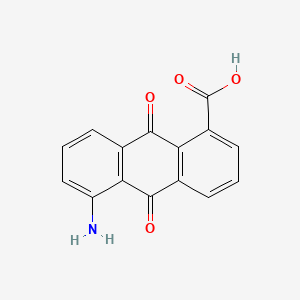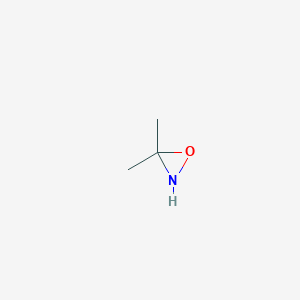
Propyl N,N,N',N'-tetramethylphosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl N,N,N’,N’-tetramethylphosphorodiamidate is an organic compound that belongs to the class of phosphoramidates It is characterized by the presence of a phosphorodiamidate group, which consists of a phosphorus atom bonded to two nitrogen atoms and two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of propylamine with tetramethylphosphorodiamidic chloride. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Propylamine+Tetramethylphosphorodiamidic chloride→Propyl N,N,N’,N’-tetramethylphosphorodiamidate+HCl
Industrial Production Methods
Industrial production of Propyl N,N,N’,N’-tetramethylphosphorodiamidate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous production techniques and advanced separation methods to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: It can be reduced to form phosphorodiamidate hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodiamidate oxides, while reduction may produce phosphorodiamidate hydrides.
Applications De Recherche Scientifique
Propyl N,N,N’,N’-tetramethylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodiamidate linkages.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Propyl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylphosphorodiamidate: Lacks the propyl group but has similar chemical properties.
N,N-Dimethylphosphoramidic dichloride: Used as an intermediate in the synthesis of phosphorodiamidates.
Propylphosphonic anhydride: Another phosphorus-containing compound with different reactivity.
Uniqueness
Propyl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to the presence of both propyl and tetramethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
52604-85-0 |
|---|---|
Formule moléculaire |
C7H19N2O2P |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
N-[dimethylamino(propoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H19N2O2P/c1-6-7-11-12(10,8(2)3)9(4)5/h6-7H2,1-5H3 |
Clé InChI |
ZTSQNEYDQKLJJR-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
